molecular formula C8H7ClO5S B1595918 5-(Chlorosulfonyl)-2-methoxybenzoic acid CAS No. 51904-91-7

5-(Chlorosulfonyl)-2-methoxybenzoic acid

Cat. No. B1595918
CAS RN: 51904-91-7
M. Wt: 250.66 g/mol
InChI Key: OUBZCDOQEMLMAB-UHFFFAOYSA-N
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Patent
US04569940

Procedure details

Chlorosulphonic acid (55 ml) was added over 6 hrs at 20° to a stirred mixture of dichloroethane (72 ml), o-anisic acid (26.8 g) and sodium chloride (10 g). The mixture was warmed to 40° and after a further hour warmed to 65°. The mixture was maintained at 65°-70° for 17 hrs, cooled and poured into ice water (300 g) to give the title compound as a colourless solid (28.7 g; 65%). ##STR16##
Quantity
55 mL
Type
reactant
Reaction Step One
Quantity
72 mL
Type
reactant
Reaction Step One
Quantity
26.8 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
300 g
Type
reactant
Reaction Step Two
Yield
65%

Identifiers

REACTION_CXSMILES
[Cl:1][S:2]([OH:5])(=O)=[O:3].ClC(Cl)C.[C:10]([OH:20])(=[O:19])[C:11]1[C:12]([O:17][CH3:18])=[CH:13][CH:14]=[CH:15][CH:16]=1.[Cl-].[Na+]>>[Cl:1][S:2]([C:15]1[CH:14]=[CH:13][C:12]([O:17][CH3:18])=[C:11]([CH:16]=1)[C:10]([OH:20])=[O:19])(=[O:5])=[O:3] |f:3.4|

Inputs

Step One
Name
Quantity
55 mL
Type
reactant
Smiles
ClS(=O)(=O)O
Name
Quantity
72 mL
Type
reactant
Smiles
ClC(C)Cl
Name
Quantity
26.8 g
Type
reactant
Smiles
C(C=1C(=CC=CC1)OC)(=O)O
Name
Quantity
10 g
Type
reactant
Smiles
[Cl-].[Na+]
Step Two
Name
ice water
Quantity
300 g
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warmed to 40° and after a further hour
TEMPERATURE
Type
TEMPERATURE
Details
warmed to 65°
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was maintained at 65°-70° for 17 hrs
Duration
17 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled

Outcomes

Product
Name
Type
product
Smiles
ClS(=O)(=O)C=1C=CC(=C(C(=O)O)C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 28.7 g
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04569940

Procedure details

Chlorosulphonic acid (55 ml) was added over 6 hrs at 20° to a stirred mixture of dichloroethane (72 ml), o-anisic acid (26.8 g) and sodium chloride (10 g). The mixture was warmed to 40° and after a further hour warmed to 65°. The mixture was maintained at 65°-70° for 17 hrs, cooled and poured into ice water (300 g) to give the title compound as a colourless solid (28.7 g; 65%). ##STR16##
Quantity
55 mL
Type
reactant
Reaction Step One
Quantity
72 mL
Type
reactant
Reaction Step One
Quantity
26.8 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
300 g
Type
reactant
Reaction Step Two
Yield
65%

Identifiers

REACTION_CXSMILES
[Cl:1][S:2]([OH:5])(=O)=[O:3].ClC(Cl)C.[C:10]([OH:20])(=[O:19])[C:11]1[C:12]([O:17][CH3:18])=[CH:13][CH:14]=[CH:15][CH:16]=1.[Cl-].[Na+]>>[Cl:1][S:2]([C:15]1[CH:14]=[CH:13][C:12]([O:17][CH3:18])=[C:11]([CH:16]=1)[C:10]([OH:20])=[O:19])(=[O:5])=[O:3] |f:3.4|

Inputs

Step One
Name
Quantity
55 mL
Type
reactant
Smiles
ClS(=O)(=O)O
Name
Quantity
72 mL
Type
reactant
Smiles
ClC(C)Cl
Name
Quantity
26.8 g
Type
reactant
Smiles
C(C=1C(=CC=CC1)OC)(=O)O
Name
Quantity
10 g
Type
reactant
Smiles
[Cl-].[Na+]
Step Two
Name
ice water
Quantity
300 g
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warmed to 40° and after a further hour
TEMPERATURE
Type
TEMPERATURE
Details
warmed to 65°
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was maintained at 65°-70° for 17 hrs
Duration
17 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled

Outcomes

Product
Name
Type
product
Smiles
ClS(=O)(=O)C=1C=CC(=C(C(=O)O)C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 28.7 g
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.